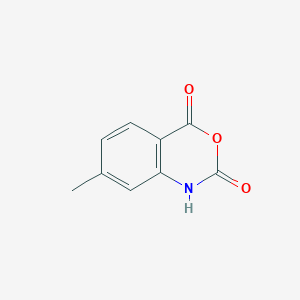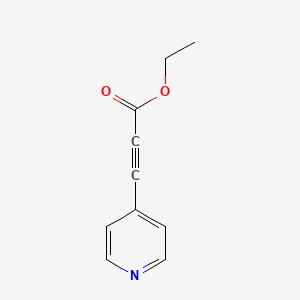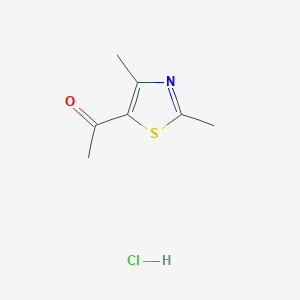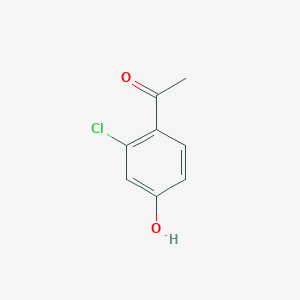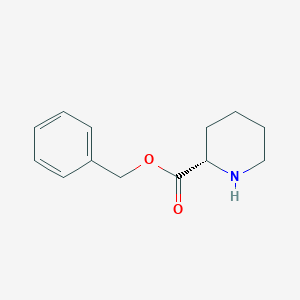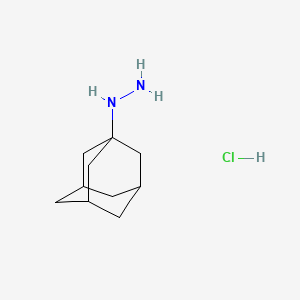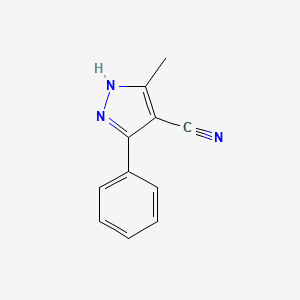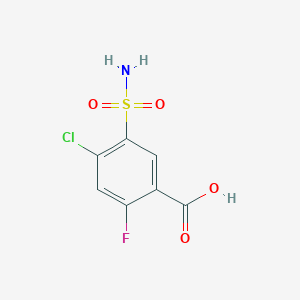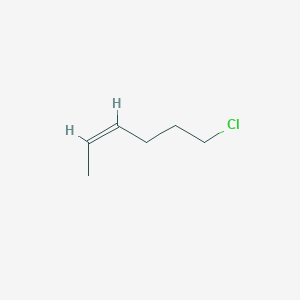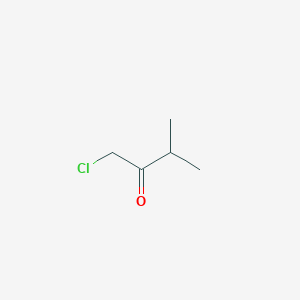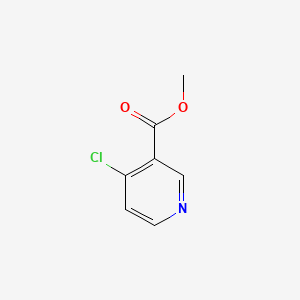
Methyl 4-chloronicotinate
Descripción general
Descripción
Methyl 4-chloronicotinate is an organic compound with the CAS Number: 63592-85-8 . It is a dark brown liquid to solid substance and belongs to the family of nitriles. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesis Analysis
While specific synthesis routes for Methyl 4-chloronicotinate were not found in the search results, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions. The exact method can vary based on the desired yield, purity, and other factors.Molecular Structure Analysis
The molecular weight of Methyl 4-chloronicotinate is 171.58 . Its IUPAC name is methyl 4-chloronicotinate and its Inchi Code is 1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 4-chloronicotinate is a dark brown liquid to solid substance . It has a molecular weight of 171.58 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Pest Management
Methyl 4-chloronicotinate, in the form of Methyl isonicotinate, has been investigated for its use in pest management, particularly for thrips. This compound serves as a non-pheromone semiochemical and has been shown to increase trap capture of various thrips species. It's used in combination with colored sticky traps for enhanced monitoring in greenhouses and has potential in mass trapping, lure and kill, and other pest management strategies (Teulon et al., 2017).
Herbicide Research
In earlier studies, researchers investigated the effects of compounds like 4-chloro-2-methyl-phenoxyacetic acid, closely related to Methyl 4-chloronicotinate, as selective herbicides. These investigations aimed to understand the efficacy of such compounds in weed eradication (Blackman, 1945).
Environmental Impact Studies
Studies have also been conducted to assess the environmental impact of pesticides, such as Chlorpyrifos-methyl, often used in conjunction with compounds like Methyl 4-chloronicotinate in agricultural settings. This research helps to understand the pesticide drift and its effects on adjacent water bodies and ecosystems (Padovani & Capri, 2005).
Pharmaceutical Applications
In the pharmaceutical industry, Methyl 4-chloronicotinate derivatives have been explored for their potential therapeutic effects. For example, derivatives have been studied for their anticonvulsant activities, which is critical in developing new treatments for conditions like epilepsy (Scott et al., 1993).
Organic Chemistry and Synthesis
Methyl 4-chloronicotinate is utilized in various organic synthesis processes. It has been employed in the synthesis of functionalized chromenes and quinolines, showcasing its versatility as a building block in organic chemistry (Bello et al., 2010). Furthermore, it's used in creating novel compounds with potential antimicrobial and anti-inflammatory properties (Rani & Kunta, 2021).
Environmental Chemistry
The degradation of related compounds, such as 4-Chlorophenol, by various organic oxidants has been studied to understand the effectiveness of these processes in treating wastewater and reducing environmental pollution [(Sharma, Mukhopadhyay, & Murthy, 2012)](https://consensus.app/papers/rate-parameter-estimation-4chlorophenol-degradation-sharma/57fa489123795dd5b7e802816c156ffc/?utm_source=chatgpt).
Safety And Hazards
Methyl 4-chloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZRPPBWRSEVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503075 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloronicotinate | |
CAS RN |
63592-85-8 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
